3-[3-(2-Hydroxy-7-methylquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(morpholin-4-YL)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-Hydroxy-7-methylquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(morpholin-4-YL)propan-1-one is a complex organic compound that features a quinoline, oxadiazole, and morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Hydroxy-7-methylquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(morpholin-4-YL)propan-1-one typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Oxadiazole Formation: The oxadiazole ring can be formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The quinoline and oxadiazole moieties are then coupled using appropriate linkers and reagents.
Morpholine Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the quinoline ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the morpholine and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of quinone derivatives, while reduction of the oxadiazole ring can yield various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with biological targets can be explored for therapeutic applications.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its heterocyclic structure.
Mechanism of Action
The mechanism by which 3-[3-(2-Hydroxy-7-methylquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(morpholin-4-YL)propan-1-one exerts its effects is likely related to its ability to interact with various molecular targets. The quinoline moiety can intercalate with DNA, while the oxadiazole ring can form hydrogen bonds with biological macromolecules. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and are known for their antimalarial activity.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone contain the oxadiazole ring and are used as antimicrobial agents.
Morpholine Derivatives: Compounds like morphine and its derivatives contain the morpholine ring and are known for their analgesic properties.
Uniqueness
What sets 3-[3-(2-Hydroxy-7-methylquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(morpholin-4-YL)propan-1-one apart is the combination of these three distinct moieties in a single molecule
Properties
IUPAC Name |
7-methyl-3-[5-(3-morpholin-4-yl-3-oxopropyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-12-2-3-13-11-14(19(25)20-15(13)10-12)18-21-16(27-22-18)4-5-17(24)23-6-8-26-9-7-23/h2-3,10-11H,4-9H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIJQFVKJZQJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)CCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.